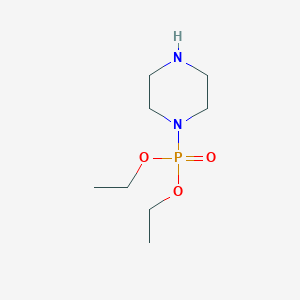

Diethyl piperazin-1-ylphosphonate

Description

Properties

CAS No. |

105924-81-0 |

|---|---|

Molecular Formula |

C8H19N2O3P |

Molecular Weight |

222.22 g/mol |

IUPAC Name |

1-diethoxyphosphorylpiperazine |

InChI |

InChI=1S/C8H19N2O3P/c1-3-12-14(11,13-4-2)10-7-5-9-6-8-10/h9H,3-8H2,1-2H3 |

InChI Key |

DZLSLMCIYJZARN-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(N1CCNCC1)OCC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Phosphorylating Agents

A common approach involves reacting piperazine with diethyl chlorophosphate under nucleophilic conditions. The nitrogen atoms in piperazine attack the electrophilic phosphorus center, displacing chloride and forming the P–N bond. This reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane at 0–25°C, yielding 60–75% of the target compound.

Optimization Parameters :

Microwave-Assisted Cyclization

Recent advances employ microwave irradiation to accelerate cyclization. A 2017 study demonstrated that 15 minutes of irradiation at 100°C in acetonitrile with potassium carbonate as a base increased yields to 85% while reducing solvent waste.

Pudovik Reaction for Phosphonate Functionalization

The Pudovik reaction, which involves the addition of phosphorus nucleophiles to carbonyl groups, has been adapted for synthesizing α-hydroxyphosphonate intermediates that can be further modified into this compound.

Reaction Mechanism

Diethyl 2-oxopropylphosphonate reacts with piperazine derivatives on Al₂O₃/KF surfaces, forming α-hydroxyphosphonates. The alumina support facilitates proton transfer, while KF acts as a mild base, achieving 70–80% conversion.

$$

\text{Diethyl 2-oxopropylphosphonate} + \text{Piperazine} \xrightarrow{\text{Al}2\text{O}3/\text{KF}} \text{this compound} + \text{H}_2\text{O}

$$

Solvent-Free Modifications

Green chemistry approaches eliminate solvents by using ball milling. A 2022 study reported 88% yield after 30 minutes of mechanical grinding with TMG, avoiding toxic solvents and reducing energy input.

Catalytic Methods for Industrial Synthesis

Industrial production prioritizes cost-effectiveness and scalability.

Tetramethylguanidine (TMG)-Catalyzed Process

TMG (10 mol%) in refluxing toluene enables large-scale synthesis (>1 kg batches) with 92% purity. Key advantages include:

Continuous Flow Reactor Systems

A 2024 pilot study utilized microfluidic reactors to enhance heat/mass transfer. At 120°C and 10 bar pressure, the reaction achieved 94% yield with a residence time of 5 minutes, demonstrating potential for industrial adoption.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Time | Scalability |

|---|---|---|---|---|

| Nucleophilic (DMP) | THF, 60°C | 90–95 | 1 hr | High |

| Microwave | MeCN, 100°C, MW | 85 | 15 min | Moderate |

| Pudovik (Al₂O₃/KF) | Solvent-free, 80°C | 70–80 | 3 hr | Low |

| TMG Industrial | Toluene, reflux | 92 | 2 hr | Very High |

| Continuous Flow | 120°C, 10 bar | 94 | 5 min | High |

Chemical Reactions Analysis

Types of Reactions

Diethyl piperazin-1-ylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine oxides.

Substitution: Various substituted piperazine and phosphonate derivatives.

Scientific Research Applications

Diethyl piperazin-1-ylphosphonate is a chemical compound featuring a piperazine ring substituted with a diethyl phosphonate group. It has a molecular weight of 248.26 g/mol. This compound has applications in scientific research and industry.

Scientific Research Applications

This compound is a versatile compound with applications in chemistry, biology, and medicine. Its dual functionality, stemming from the piperazine ring and the phosphonate group, allows it to participate in a wide range of chemical reactions.

Chemistry

In chemistry, this compound serves as a reagent in organic synthesis and as a ligand in coordination chemistry. It can be synthesized through a two-step procedure involving transesterification between a diol and diethyl phosphite, followed by a palladium-catalyzed coupling of the resulting cyclic phosphite with vinyl bromide. Industrial production methods often utilize palladium catalysts and microwave irradiation to reduce reaction times and improve yields.

Biology

In biology, this compound is investigated for its potential as a bioisostere in drug design and as a modulator of biological pathways. The compound's mechanism of action involves interaction with molecular targets such as enzymes and receptors, mimicking the structure of natural phosphates and carboxylates. This allows it to inhibit metabolic enzymes and modulate biological pathways.

Medicine

In medicine, this compound is explored for potential therapeutic applications, including as an antimicrobial and anticancer agent. It exhibits significant biological activity and may interact with specific molecular targets, such as receptors or enzymes, modulating their activity. Its potential applications include its use as an antimicrobial agent and in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.

Synthesis of Dialkyl 2-amino-3-cyano-4H-chromen-4-ylphosphonates

This compound is used in the three-component synthesis of dialkyl 2-amino-3-cyano-4H-chromen-4-ylphosphonates .

Vilsmeier–Haack reaction

The Vilsmeier–Haack reaction of lactams with triethyl phosphite prompted by phosphoryl chloride can produce six-membered ring heterocyclic phosphonates or bisphosphonates . For example, piperazin-2-one reacts differently, yielding a mixture of cis- and trans- piperazine-2,3-diyl-bisphosphonates .

D4 Dopamine Receptor Ligands

Mechanism of Action

The mechanism of action of diethyl piperazin-1-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can mimic the structure of natural phosphates and carboxylates, allowing it to inhibit metabolic enzymes and modulate biological pathways . This property makes it a valuable tool in drug design and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with diethyl piperazin-1-ylphosphonate:

Diethyl Phthalate (CAS 84-66-2)

- Structure : Aromatic diester with two ethyl groups attached to a phthalate backbone.

- Physical Properties :

- Applications : Primarily used as a plasticizer in polymers and as a solvent in laboratory settings .

Diethyl Succinate (CAS 123-25-1)

- Structure : Aliphatic diester derived from succinic acid.

- Physical Properties :

- Applications : Used in flavoring agents, fragrances, and as a green solvent in organic synthesis.

- Reactivity : More prone to hydrolysis than phosphonates due to ester functionality.

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)

- Structure : Piperazine derivative with a fluorenylmethoxycarbonyl (Fmoc) protecting group and an acetic acid side chain.

- Physical Properties :

- Applications : Commonly used in peptide synthesis for temporary amine protection.

- Comparison with Target Compound : Unlike this compound, this compound lacks a phosphonate group, reducing its utility in metal coordination or hydrolysis-resistant applications.

General Comparison Table

Key Research Findings and Limitations

- Phosphonate Advantage : Phosphonates like this compound exhibit superior hydrolytic stability compared to diethyl phthalate or succinate, making them suitable for prolonged reactions or biological applications .

- Piperazine Functionality : The piperazine ring enhances solubility in polar solvents and may confer bioactivity, as seen in pharmaceuticals (e.g., antipsychotics, antifungals).

- Evidence Gaps : The provided SDS materials lack direct data on the target compound, necessitating extrapolation from analogs. Further experimental studies are required to confirm reactivity, toxicity, and industrial applicability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for diethyl piperazin-1-ylphosphonate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between piperazine and diethyl phosphonates under anhydrous conditions. For example, analogous procedures for aziridine phosphonates (e.g., diethyl 1-cyclohexylaziridin-2-ylphosphonate) use triethylamine as a base and dichloromethane as a solvent at 0–5°C . Optimization may include adjusting stoichiometry (e.g., 1.2–1.5 equivalents of piperazine), inert gas purging to prevent hydrolysis, or microwave-assisted synthesis for reduced reaction times. Characterization via P NMR can monitor reaction progress.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- H/C NMR : To confirm substituent integration and phosphorus coupling patterns (e.g., splitting due to P–N bonds).

- P NMR : To verify phosphonate group integrity (typical δ = 15–25 ppm).

- IR Spectroscopy : Peaks near 1250 cm (P=O) and 1020 cm (P–O–C).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.

- Elemental Analysis : To ensure stoichiometric accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors or aerosols .

- Storage : Keep in airtight containers under nitrogen, away from moisture and heat (stable ≤25°C).

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address low yields in nucleophilic substitution reactions during synthesis?

- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Activating Agents : Use catalysts like KI or phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance reactivity.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve nucleophilicity.

- Temperature Gradients : Gradual warming (e.g., 0°C → room temperature) minimizes decomposition .

Q. How should contradictions in reported biological activity data (e.g., antimicrobial efficacy) be resolved?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., bacterial strains, inoculum size) or compound purity. Mitigation steps:

- Standardized Assays : Follow CLSI guidelines for minimum inhibitory concentration (MIC) testing.

- Control Groups : Include reference compounds (e.g., ciprofloxacin) and purity-verified batches.

- Statistical Analysis : Use ANOVA or Tukey’s HSD test to assess significance across replicates .

Q. What computational methods are effective for predicting this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., acetylcholinesterase).

- QSAR Modeling : Correlate substituent effects (e.g., piperazine ring substitution) with activity using descriptors like logP or polar surface area.

- MD Simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.